molecular formula C12H14ClNO3 B13810136 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2h-pyrrole-2-carboxylic acid hydrochloride

3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2h-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B13810136
M. Wt: 255.70 g/mol
InChI Key: YVUJOQXPSUMCNY-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as hydroxyl, methyl, or carboxyl groups. These derivatives are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride include other pyrrole derivatives, such as:

  • 3,4-Dihydro-5-methoxy-2H-pyrrole
  • 3,4-Dihydro-5-(2-hydroxyphenyl)-2H-pyrrole
  • 3,4-Dihydro-5-(2-methylphenyl)-2H-pyrrole

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the hydroxy and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

5-(2-hydroxy-5-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H13NO3.ClH/c1-7-2-5-11(14)8(6-7)9-3-4-10(13-9)12(15)16;/h2,5-6,10,14H,3-4H2,1H3,(H,15,16);1H

InChI Key

YVUJOQXPSUMCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC(CC2)C(=O)O.Cl

Origin of Product

United States

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